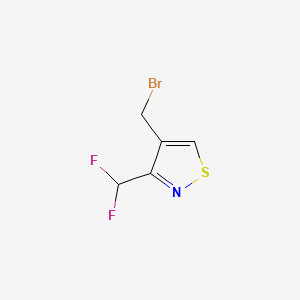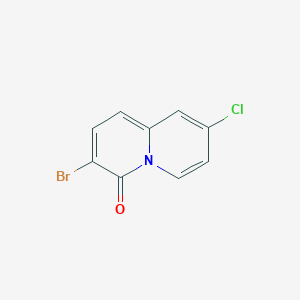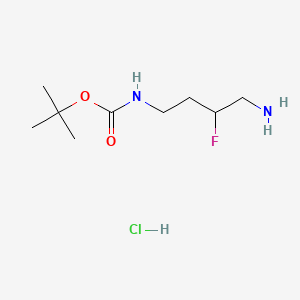
tert-butyl N-(4-amino-3-fluorobutyl)carbamate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-(4-amino-3-fluorobutyl)carbamate hydrochloride: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an amino group, and a fluorobutyl chain. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-amino-3-fluorobutyl)carbamate hydrochloride typically involves the protection of the amino group using a tert-butyl carbamate (Boc) group. The process includes the following steps:
Protection of the Amino Group: The amino group is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).
Fluorination: The fluorobutyl chain is introduced through a nucleophilic substitution reaction using a suitable fluorinating agent.
Deprotection: The Boc group is removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the final product
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the amino group to a primary amine.
Substitution: The fluorine atom in the fluorobutyl chain can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Acts as a protecting group for amino functionalities in peptide synthesis .
Biology:
- Employed in the study of enzyme mechanisms and protein modifications.
- Used in the synthesis of biologically active compounds for drug discovery .
Medicine:
- Investigated for its potential use in the development of pharmaceuticals, particularly as enzyme inhibitors or receptor modulators .
Industry:
Mechanism of Action
The mechanism of action of tert-butyl N-(4-amino-3-fluorobutyl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for enzymes, affecting their activity. The presence of the fluorobutyl chain and the amino group allows it to interact with various biological pathways, potentially modulating cellular processes .
Comparison with Similar Compounds
- tert-butyl N-(3-amino-4,4,4-trifluorobutyl)carbamate
- tert-butyl N-(1-amino-4,4,4-trifluorobutan-2-yl)carbamate hydrochloride
Comparison:
- tert-butyl N-(4-amino-3-fluorobutyl)carbamate hydrochloride is unique due to the presence of a single fluorine atom in the butyl chain, which can influence its reactivity and interaction with biological targets.
- tert-butyl N-(3-amino-4,4,4-trifluorobutyl)carbamate and tert-butyl N-(1-amino-4,4,4-trifluorobutan-2-yl)carbamate hydrochloride contain multiple fluorine atoms, which can significantly alter their chemical properties and biological activities .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H20ClFN2O2 |
|---|---|
Molecular Weight |
242.72 g/mol |
IUPAC Name |
tert-butyl N-(4-amino-3-fluorobutyl)carbamate;hydrochloride |
InChI |
InChI=1S/C9H19FN2O2.ClH/c1-9(2,3)14-8(13)12-5-4-7(10)6-11;/h7H,4-6,11H2,1-3H3,(H,12,13);1H |
InChI Key |
GSJKMZRVNBRXET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(CN)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


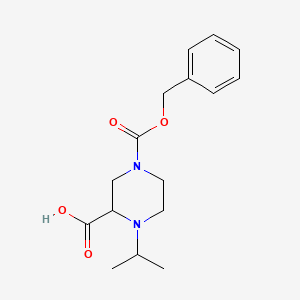
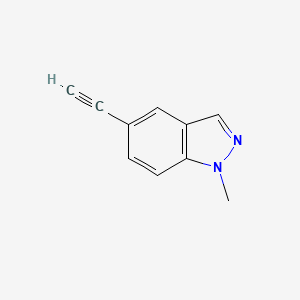
![[3-(Difluoromethyl)oxolan-3-yl]methanethiol](/img/structure/B13462884.png)

amine hydrochloride](/img/structure/B13462900.png)
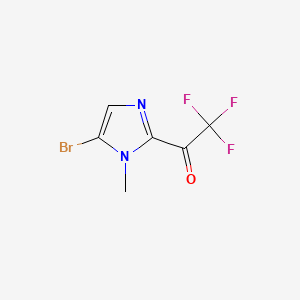
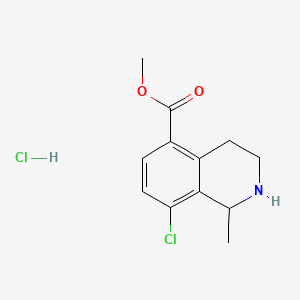

![4-(Bromomethyl)-1-ethyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B13462921.png)
![rac-(1R,5R)-1-(propan-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13462922.png)

![Tert-butyl 1,1-dioxo-octahydro-1lambda6-pyrrolo[3,4-e][1,2]thiazine-6-carboxylate](/img/structure/B13462931.png)
